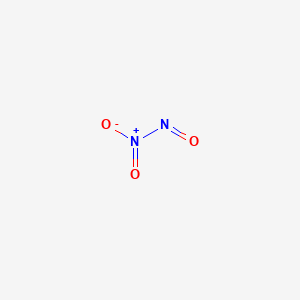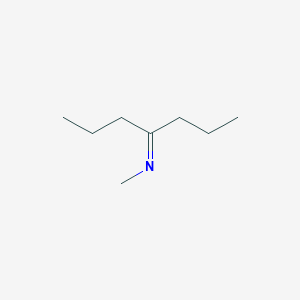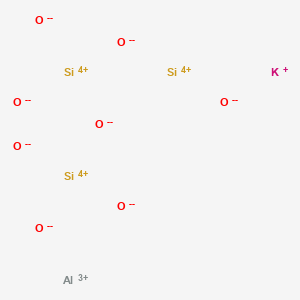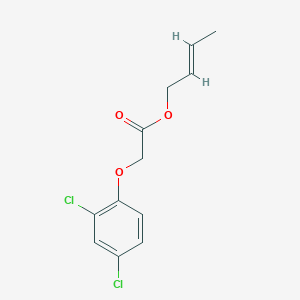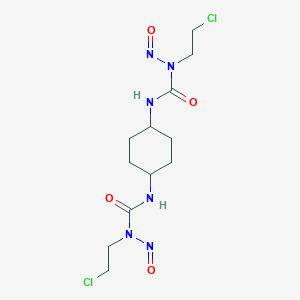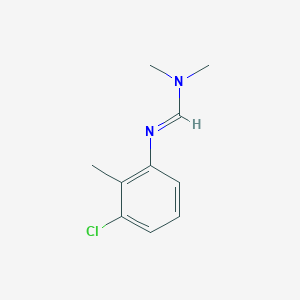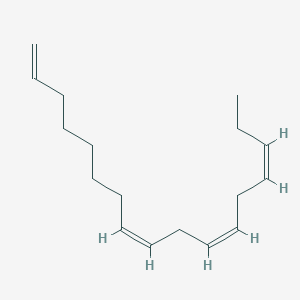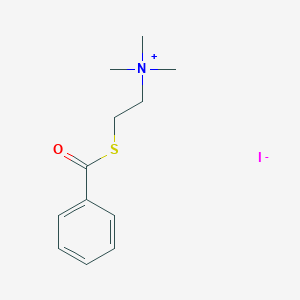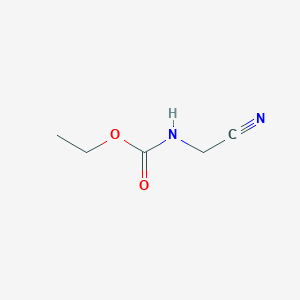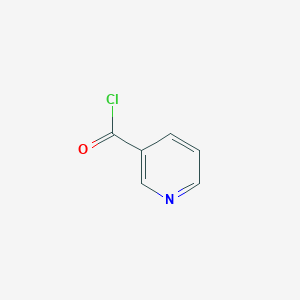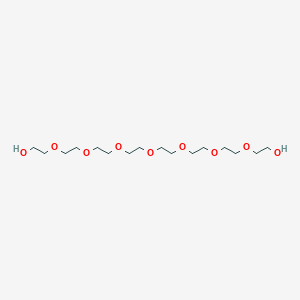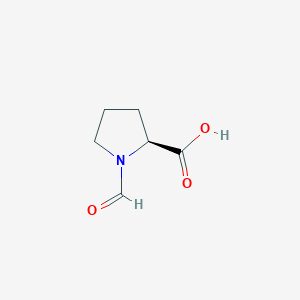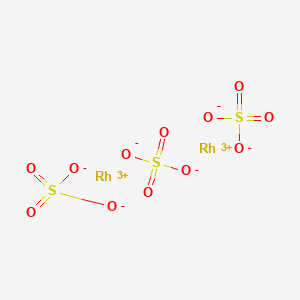
Rhodium(III) sulfate
Overview
Description
Synthesis Analysis
The formation of rhodium(III) sulfate complexes, particularly under conditions involving moderately rigorous temperatures, has been thoroughly investigated. These studies often employ techniques such as NMR spectroscopy to identify the specific complexes formed in sulfuric acid solutions. The identified complexes include [Rh2(μ-SO4)2(H2O)8]2+, [Rh2(*μ-SO4)(H2O)8]4+, and [Rh3(μ-SO4)3(μ-OH)(H2O)10]2+, highlighting the intricate nature of rhodium(III) sulfate's structure and its propensity to form stable species in solution (Belyaev, Fedotov, & Shagabutdinova, 2007).
Molecular Structure Analysis
The molecular structure of rhodium(III) sulfate involves complex arrangements of rhodium ions, sulfate anions, and water molecules. These arrangements are highly dependent on the conditions under which the complexes are formed, including temperature and the concentration of sulfuric acid. Solid-state studies and solution analyses using IR, electronic absorption spectroscopy, and NMR have provided insight into the varied phase compositions of rhodium(III) sulfates, including the presence of monomeric, dimeric, and trimeric complexes (Shagabutdinova, Fedotov, Belyaev, Il’yashevich, & Pavlova, 2008).
Chemical Reactions and Properties
Rhodium(III) sulfate is known for its catalytic prowess, particularly in the field of organic synthesis. It facilitates a variety of reactions, including ortho halogenations, C-H activation, and the formation of C-C, C-N, and C-O bonds under oxidative conditions. These reactions underscore the versatility of rhodium(III) sulfate in synthesizing value-added molecules from readily available substrates, offering a step-economic approach to complex chemical synthesis (Song, Wang, & Li, 2012).
Physical Properties Analysis
The physical properties of rhodium(III) sulfate, such as solubility, phase behavior, and stability, are crucial for its application in catalysis and synthesis. Investigations into its solid-state forms, as well as the stability and composition of its aqueous solutions, have revealed a rich landscape of structural variations. These studies often involve thermogravimetry, X-ray powder diffraction, and spectroscopic methods to delineate the properties that make rhodium(III) sulfate a valuable catalyst and reagent in chemical processes (Shagabutdinova et al., 2008).
Chemical Properties Analysis
The chemical properties of rhodium(III) sulfate, particularly its reactivity and catalytic activity, are defined by its complexation behavior and the ability to participate in a wide range of chemical transformations. This includes its role in enabling the synthesis of functionalized molecules through C-H activation and bond formation processes. Understanding these properties is essential for harnessing rhodium(III) sulfate's potential in catalysis and synthesis, offering pathways to complex molecules with high efficiency and selectivity (Song et al., 2012).
Scientific Research Applications
-
Preparation of Rhodium(III) sulfate
- Scientific Field : Inorganic Chemistry
- Summary of the Application : Rhodium(III) sulfate is an inorganic compound with the formula Rh2(SO4)3. It is a red crystalline solid .
- Methods of Application or Experimental Procedures : The first attempts to produce rhodium(III) sulfate was in 1929 with the reaction of rhodium(III) hydroxide and sulfuric acid . A more efficient production method reported in 2016 used rhodium metal and sulfuric acid. The two compounds were heated together at 400°C to make the anhydrous compound .
- Results or Outcomes : The result of this process is the formation of Rhodium(III) sulfate, a red crystalline solid .
-
Recovery of Rhodium from Spent Catalysts
- Scientific Field : Industrial Chemistry
- Summary of the Application : Rhodium is considered a strategic or critical metal due to its unique and valuable properties. Recovering Rhodium from scrap not only offers an additional source to satisfy market demand but also reduces the risk of ore over-exploitation .
- Methods of Application or Experimental Procedures : Several recovery processes are used, including pyrometallurgy, hydrometallurgy, and biosorption technology . The hydrometallurgical process is commonly used for Rh recovery from auto catalysts due to its technological simplicity, low cost, and short processing time .
- Results or Outcomes : The overall recovery rate is low due to its high remnant Rh within the insoluble residue and the unstable leaching .
-
Production of High-Performance Coatings
- Scientific Field : Materials Science
- Summary of the Application : Rhodium(III) sulfate is majorly used in the production of high-performance coatings .
- Methods of Application or Experimental Procedures : The application of these coatings is typically achieved through an electroplating technique .
- Results or Outcomes : The result is a high-performance coating that can offer improved durability and resistance .
-
Plating Reagents and Additives for Noble Metal
- Scientific Field : Materials Science
- Summary of the Application : Rhodium(III) sulfate is used as plating reagents and additives for noble metal .
- Methods of Application or Experimental Procedures : It is used for fancy plating rhodium in jewellery and horologe .
- Results or Outcomes : The result is a high-quality, durable, and aesthetically pleasing finish on the plated objects .
-
Catalyst in Oxidation Reactions
- Scientific Field : Organic Chemistry
- Summary of the Application : Rhodium(III) sulfate can be used as a catalyst in oxidation reactions .
- Methods of Application or Experimental Procedures : For example, it can be used to oxidize alcohols to aldehydes and ketones .
- Results or Outcomes : The result is the efficient conversion of alcohols to aldehydes and ketones .
-
Electrode Material in Electrochemical Research
- Scientific Field : Electrochemistry
- Summary of the Application : Rhodium(III) sulfate can be used as an electrode material in electrochemical research .
- Methods of Application or Experimental Procedures : It is used in various electrochemical experiments and studies .
- Results or Outcomes : The use of Rhodium(III) sulfate as an electrode material can enhance the accuracy and reliability of electrochemical experiments .
-
Oxidizing Rhodium with Sulfuric Acid
- Scientific Field : Inorganic Chemistry
- Summary of the Application : Rhodium(III) sulfate is an inorganic compound that is formed by oxidizing rhodium with concentrated sulfuric acid .
- Methods of Application or Experimental Procedures : This method used rhodium metal and sulfuric acid to make the rhodium(III) sulfate. The two compounds were heated together at 400°C to make the anhydrous compound .
- Results or Outcomes : The result of this process is the formation of Rhodium(III) sulfate, a red crystalline solid .
-
High-Purity Salts
- Scientific Field : Materials Science
- Summary of the Application : Rhodium(III) sulfate is used in the production of high-purity salts .
- Methods of Application or Experimental Procedures : It is used in various industrial processes to produce high-purity salts .
- Results or Outcomes : The result is the production of high-purity salts that can be used in various applications .
Safety And Hazards
Rhodium(III) sulfate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause cancer . It is advised to use personal protective equipment as required, do not breathe dust/fume/gas/mist/vapors/spray, and wash face, hands, and any exposed skin thoroughly after handling .
Future Directions
The formation of Rhodium(III) sulfate complexes under moderately rigorous temperature conditions was studied by 103Rh and 17O NMR spectroscopy . The complexes [Rh2(μ-SO4)2(H2O)8]2+, [Rh2(*μ-SO4)(H2O)8]4+, and [Rh3(μ-SO4)3(μ-OH)(H2O)10]2+ were found to be the most stable species in aged solutions . This could open up new avenues for research and applications of Rhodium(III) sulfate.
properties
IUPAC Name |
rhodium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Rh/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFDDXXMOPZFFM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12Rh2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890662 | |
| Record name | Rhodium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-yellow solid; [HSDB] Red or red-brown crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Rhodium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17104 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodium(III) sulfate | |
CAS RN |
10489-46-0 | |
| Record name | Sulfuric acid, rhodium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, rhodium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodium(III) sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dirhodium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

